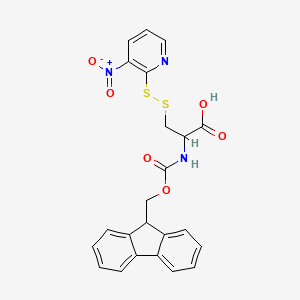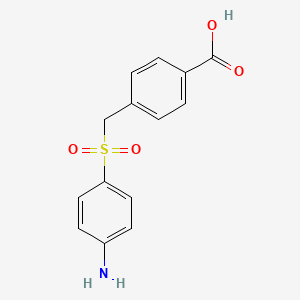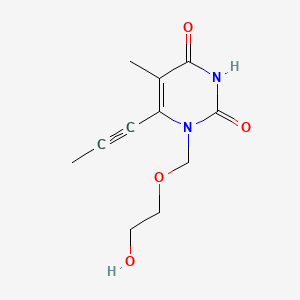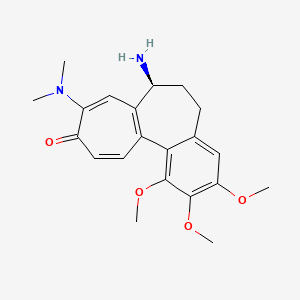
Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- typically involves multi-step organic reactions. Common starting materials may include aromatic compounds and various reagents to introduce the amino, dimethylamino, and methoxy groups. Reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens or nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- include other polycyclic aromatic compounds with amino and methoxy groups. Examples include:
- Benzo(a)pyrene derivatives
- Naphthalene derivatives
- Anthracene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
134595-69-0 |
|---|---|
Formule moléculaire |
C21H26N2O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(7S)-7-amino-9-(dimethylamino)-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one |
InChI |
InChI=1S/C21H26N2O4/c1-23(2)16-11-14-13(7-9-17(16)24)19-12(6-8-15(14)22)10-18(25-3)20(26-4)21(19)27-5/h7,9-11,15H,6,8,22H2,1-5H3/t15-/m0/s1 |
Clé InChI |
RUQXXMUWOBJEQX-HNNXBMFYSA-N |
SMILES isomérique |
CN(C)C1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2N)OC)OC)OC |
SMILES canonique |
CN(C)C1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2N)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



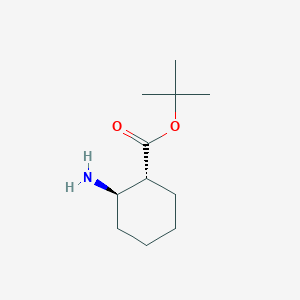
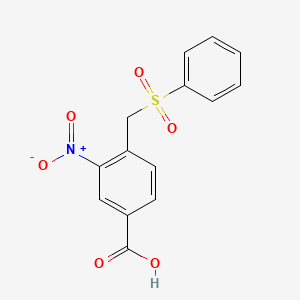
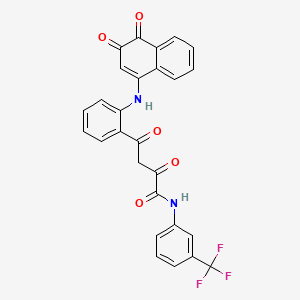

![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
